![molecular formula C11H24N2O B2508067 1-[3-(Tert-butoxy)propyl]piperazine CAS No. 1364914-08-8](/img/structure/B2508067.png)
1-[3-(Tert-butoxy)propyl]piperazine
Overview
Description
1-[3-(Tert-butoxy)propyl]piperazine is a piperazine derivative featuring a tert-butoxypropyl substituent at the piperazine nitrogen. This structural motif combines the flexibility of a propyl chain with the steric bulk of the tert-butoxy group, which may influence solubility, metabolic stability, and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Tert-butoxy)propyl]piperazine typically involves the reaction of piperazine with 3-(tert-butoxy)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Tert-butoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of tert-butyl alcohol or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including 1-[3-(tert-butoxy)propyl]piperazine, in anticancer therapies. A library of piperazine-based compounds was synthesized and screened for antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer). Many derivatives exhibited moderate to potent activity, indicating that modifications to the piperazine structure can enhance therapeutic efficacy .
Soluble Epoxide Hydrolase Inhibition
This compound has been explored as a part of a new class of soluble epoxide hydrolase inhibitors. The incorporation of piperazino functionality into drug design has shown promise in improving pharmacokinetic properties such as solubility and metabolic stability. This approach aims to develop compounds that effectively manage conditions like hypertension and inflammation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of piperazine derivatives. Research indicates that variations in substituents on the piperazine ring significantly affect biological activity. For instance, specific modifications can enhance water solubility while maintaining or improving potency against target enzymes or cancer cell lines .
Data Table: Summary of Biological Activities
Case Study 1: Piperazine Derivatives in Cancer Therapy
A study focused on synthesizing a series of benzothiazole-piperazine-1,2,3-triazole hybrids revealed that these compounds exhibited significant antiproliferative effects against multiple cancer cell lines. The research utilized both in vitro assays and in silico analysis to establish a correlation between structural modifications and biological activity .
Case Study 2: Development of Soluble Epoxide Hydrolase Inhibitors
Another investigation demonstrated that introducing piperazino groups into urea-based inhibitors led to improved pharmacokinetic profiles. The study highlighted how structural optimization resulted in compounds with enhanced solubility while retaining high inhibitory potency against soluble epoxide hydrolase, suggesting potential therapeutic applications for managing cardiovascular diseases .
Mechanism of Action
The mechanism of action of 1-[3-(Tert-butoxy)propyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
The following table summarizes key structural, physicochemical, and functional differences between 1-[3-(Tert-butoxy)propyl]piperazine and related compounds:
Structure-Activity Relationship (SAR) Analysis
- Substituent Position :
- Tert-butoxy group : The bulky tert-butoxy group may reduce metabolic degradation compared to smaller alkoxy groups (e.g., methoxy), as seen in tert-butoxycarbonyl-protected intermediates .
- Aryl vs. Alkyl substituents : Arylpiperazines (e.g., 2-methoxyphenyl in ) often target serotonin receptors, while alkyl chains (e.g., propyl in ) enhance lipophilicity for CNS penetration.
- Linker Flexibility :
- Electron-Withdrawing Groups :
Key Research Findings
Receptor Affinity: Piperazines with methoxyphenyl groups (e.g., compound 7 in ) exhibit nanomolar affinity for 5-HT1A receptors, critical for antidepressant and anxiolytic effects. Fluorinated analogs (e.g., ) are prioritized for CNS drugs due to improved pharmacokinetics.
Antimicrobial Activity: 1-(4-Chlorophenyl)-1-propylpiperazine shows exceptional activity against S. aureus (Gram-positive), while methylphenyl derivatives target P. aeruginosa (Gram-negative) .
Antipsychotic Potential: HRP 392 () demonstrates reduced EPS in preclinical models, suggesting improved safety profiles compared to classical neuroleptics.
Biological Activity
1-[3-(Tert-butoxy)propyl]piperazine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Overview of the Compound
This compound is a piperazine derivative characterized by the presence of a tert-butoxy group. Its chemical structure can influence its interactions with biological systems, particularly in terms of receptor binding and enzyme modulation.
Target Receptors
The compound is known to interact with several nuclear receptors, similar to other piperazine derivatives. Notably, it may activate:
- Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : This receptor plays a crucial role in lipid metabolism and glucose homeostasis.
- Estrogen Receptors : There is evidence suggesting that related compounds can enhance estrogen receptor β activity, which may have implications for hormone-related therapies.
Biochemical Pathways
This compound is involved in various biochemical pathways:
- β-Alanine Pathway : The compound interacts with enzymes such as aspartate decarboxylase and β-alanine-pyruvate aminotransferase, which are critical for amino acid metabolism.
- Metabolic Effects : Studies indicate that the compound may modulate metabolic processes, potentially influencing adipose tissue differentiation and bone metabolism.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant activity:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values ranging from 15.625 to 62.5 μM.
- Gram-negative Bacteria : Exhibits moderate activity against Escherichia coli and Pseudomonas aeruginosa .
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For instance, modifications to the piperazine structure have been shown to enhance cytotoxicity against pancreatic cancer cells, suggesting potential applications in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is volatile and begins to decompose thermally at temperatures above 125°C, which can affect its stability and efficacy in biological systems.
Dosage Effects in Animal Models
Animal studies have revealed that the biological effects of the compound are dosage-dependent. Lower doses may promote beneficial metabolic changes, while higher doses could lead to toxicity. For example:
- Low Doses : Enhanced metabolic functions observed.
- High Doses : Significant adverse effects on metabolic pathways were noted, indicating a narrow therapeutic window.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15.625 - 62.5 μM | Effective against Gram-positive bacteria |
Antimicrobial | Escherichia coli | Moderate Activity | Specific MIC not detailed |
Cytotoxicity | Pancreatic Cancer Cell Lines | Enhanced with modifications | Potential for cancer therapy |
Metabolic Regulation | Adipose Tissue | Varies by dosage | Beneficial effects at lower doses |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[3-(Tert-butoxy)propyl]piperazine with high purity?
- Methodological Answer : Synthesis requires multi-step protocols involving alkylation or substitution reactions. For example, tert-butyl-containing piperazine derivatives are often synthesized via nucleophilic substitution, where tert-butoxypropyl groups are introduced to the piperazine ring under controlled conditions (e.g., using dichloromethane or acetonitrile as solvents and triethylamine as a base). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Reaction temperature (ambient to 60°C) and stoichiometric ratios (1:1.2 for reactants) are critical for yield optimization .
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]propyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-11(2,3)14-10-4-7-13-8-5-12-6-9-13/h12H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIYLJCIJRNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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